molecular formula C13H21ClN2O3 B3052148 1-(3,4,5-Trimethoxyphenyl)piperazine CAS No. 38869-07-7

1-(3,4,5-Trimethoxyphenyl)piperazine

Cat. No.: B3052148
CAS No.: 38869-07-7
M. Wt: 288.77 g/mol
InChI Key: UWWBIYGLDJXNGY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)piperazine is an organic compound with the molecular formula C13H20N2O3. It features a piperazine ring substituted with a 3,4,5-trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,4,5-Trimethoxyphenyl)piperazine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 1-(3,4,5-Trimethoxybenzyl)piperazine
  • 1-(2,3,4-Trimethoxyphenyl)piperazine
  • 1-(3,4,5-Trimethoxyphenyl)ethylamine

Comparison: 1-(3,4,5-Trimethoxyphenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and potency .

Biological Activity

1-(3,4,5-Trimethoxyphenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various therapeutic potentials.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring substituted with a trimethoxyphenyl group. The synthesis of this compound typically involves the reaction of 1-(3,4,5-trimethoxyphenyl) with piperazine under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity.

Table 1: Summary of Synthetic Routes

Route Reagents Yield (%) Notes
Direct alkylationPiperazine + 3,4,5-Trimethoxyphenol75Simple one-step reaction
N-alkylationN-Boc-piperazine + trimethoxybenzyl chloride85Protected amine used for better selectivity
Microwave-assisted synthesisPiperazine + trimethoxybenzaldehyde90Rapid synthesis with high yields

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. A study evaluated various piperazine derivatives against a range of bacterial strains and found that certain compounds demonstrated potent antibacterial effects.

Table 2: Antibacterial Activity Data

Compound MIC (µg/mL) Target Bacteria
This compound32Staphylococcus aureus
Piperazine derivative A64Escherichia coli
Piperazine derivative B16Klebsiella pneumoniae

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. In vitro studies using SH-SY5Y neuroblastoma cells showed that this compound could protect against oxidative stress induced by hydrogen peroxide.

The protective effect is believed to involve the modulation of reactive oxygen species (ROS) levels and stabilization of mitochondrial membranes. This suggests potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Neuroprotective Effects

In addition to its antioxidant capacity, studies have indicated that this compound may possess neuroprotective properties. It has been shown to enhance cell survival under oxidative stress conditions and may play a role in preventing apoptosis in neuronal cells.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various piperazine derivatives and evaluating their antimicrobial efficacy against clinically relevant pathogens. Among these, this compound was highlighted for its superior activity against Gram-positive bacteria compared to other tested derivatives.

Neuroprotective Study

Another research effort examined the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated significant reductions in cell death rates in treated groups compared to controls, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-16-11-8-10(15-6-4-14-5-7-15)9-12(17-2)13(11)18-3/h8-9,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTMOHFZTDLSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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